molecular formula C11H18Cl2Si B575145 Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane CAS No. 168270-65-3

Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane

Cat. No.: B575145
CAS No.: 168270-65-3
M. Wt: 249.25
InChI Key: WGJBCHLQXQZNGN-UHFFFAOYSA-N
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Description

Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane is an organosilicon compound with the molecular formula C11H18Cl2Si. This compound is characterized by the presence of an allyl group and a cyclohexenyl group attached to a silicon atom, which is also bonded to two chlorine atoms. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane typically involves the reaction of allyl chloride with cyclohexenyl-ethyl-silane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-2 atm. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure consistent product quality. The final product is then subjected to rigorous quality control measures before being packaged and distributed .

Chemical Reactions Analysis

Types of Reactions

Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules and the development of silicon-based biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include nucleophilic substitution, addition, and elimination reactions .

Comparison with Similar Compounds

Similar Compounds

    Allyltrimethylsilane: Similar structure but with three methyl groups instead of the cyclohexenyl-ethyl group.

    Cyclohexenylmethyl-dichlorosilane: Contains a cyclohexenyl group but lacks the allyl group.

    Ethyl-dichlorosilane: Contains an ethyl group but lacks the allyl and cyclohexenyl groups.

Uniqueness

Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane is unique due to the presence of both an allyl group and a cyclohexenyl-ethyl group attached to the silicon atom. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

dichloro-[1-(cyclohexen-1-yl)ethyl]-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Cl2Si/c1-3-9-14(12,13)10(2)11-7-5-4-6-8-11/h3,7,10H,1,4-6,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJBCHLQXQZNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCCCC1)[Si](CC=C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701264
Record name Dichloro[1-(cyclohex-1-en-1-yl)ethyl](prop-2-en-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168270-65-3
Record name Dichloro[1-(cyclohex-1-en-1-yl)ethyl](prop-2-en-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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